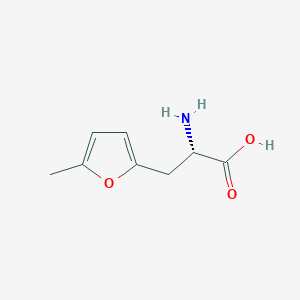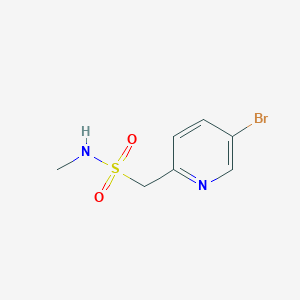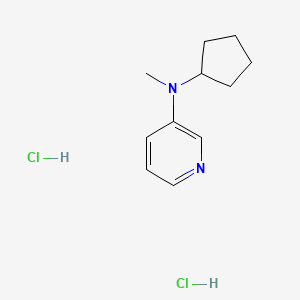
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a partially hydrogenated naphthyridine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-2,7-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydro ring can be oxidized to form the corresponding naphthyridine.
Reduction Reactions: The compound can be reduced to form fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted naphthyridines.
Oxidation: Formation of 2,7-naphthyridine.
Reduction: Formation of fully hydrogenated naphthyridine derivatives.
Applications De Recherche Scientifique
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting various diseases.
Biological Studies: Investigation of its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mécanisme D'action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atom and naphthyridine ring system. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Naphthyridine: Known for its anticancer properties.
1,8-Naphthyridine: Studied for its antimicrobial activities.
Uniqueness
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to the presence of a bromine atom at the 5th position and its partially hydrogenated ring system. This structural feature imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Propriétés
Formule moléculaire |
C8H9BrN2 |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h4-5,10H,1-3H2 |
Clé InChI |
GQQJGWKMNGJWFY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=CN=CC(=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11756750.png)
![7-Oxa-2-azaspiro[3.6]decane](/img/structure/B11756753.png)
![methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate](/img/structure/B11756763.png)
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl}acetate](/img/structure/B11756768.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756774.png)

![(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B11756807.png)
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline](/img/structure/B11756812.png)
![5-Hydroxy-2-[2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B11756816.png)


![[(3S)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]methyl ethanethioate](/img/structure/B11756840.png)


